

Application Notes and Protocols for Anthrone Assay in Plant Extracts

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Compound of Interest		
Compound Name:	Anthrone	
Cat. No.:	B1665570	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative determination of carbohydrates in plant extracts using the **anthrone** method. The **anthrone** assay is a widely used colorimetric method for estimating the total carbohydrate content in a given sample. The principle involves the hydrolysis of polysaccharides into monosaccharides by concentrated acid, followed by the dehydration of these monosaccharides into furfural or hydroxymethylfurfural.[1][2] These compounds then react with **anthrone** reagent to form a blue-green colored complex, the intensity of which is proportional to the carbohydrate concentration and can be measured spectrophotometrically at approximately 620 nm.[1][3][4] This protocol details the necessary reagents, step-by-step procedures for sample preparation, assay execution, and data analysis.

Experimental Protocols Protocol 1: Preparation of Plant Extract

This protocol outlines the extraction of soluble sugars and total carbohydrates from plant material.

Materials:

- Dried and finely ground plant tissue
- 80% Ethanol



- 100% Acetone (optional, for pigmented tissues)
- 2.5 N Hydrochloric Acid (HCl)
- Sodium Carbonate (solid)
- Centrifuge and centrifuge tubes
- Water bath

Procedure:

- Pigment Removal (for colored extracts): For tissues rich in chlorophyll or other pigments, pre-extract the ground material with 100% acetone to remove interfering substances.[5] Centrifuge and discard the acetone supernatant.
- Extraction of Soluble Sugars:
 - Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.[6]
 - Add 5-10 mL of 80% ethanol to the tube.[5]
 - Homogenize the mixture and centrifuge at 4000 rpm for 15 minutes.
 - Collect the supernatant, which contains the soluble sugars. This fraction can be analyzed directly.
- Extraction of Total Carbohydrates (including starch):
 - Weigh 100 mg of the sample into a boiling tube.[6]
 - Add 5 mL of 2.5 N HCl to hydrolyze the polysaccharides into simple sugars.
 - Place the tube in a boiling water bath for three hours.
 - Allow the tube to cool to room temperature.
 - Neutralize the solution by carefully adding solid sodium carbonate until effervescence ceases.[6]



- Make up the final volume to a known quantity (e.g., 100 mL) with distilled water and centrifuge to pellet any solid debris.[6]
- The clear supernatant is now ready for analysis.

Protocol 2: Preparation of Reagents and Standards

Reagents:

- Anthrone Reagent (0.2% w/v):
 - Carefully dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid (H₂SO₄).[6]
 - Safety Note: Always add acid to water (or in this case, anthrone to acid) slowly and with caution in a fume hood, as the reaction is highly exothermic. Wear appropriate personal protective equipment (PPE).
 - This reagent should be prepared fresh before use and kept chilled on ice.[1][6]
- Glucose Stock Standard (1 mg/mL):
 - Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water.
- Glucose Working Standards (10-100 μg/mL):
 - Dilute 10 mL of the stock standard solution to 100 mL with distilled water to get a concentration of 100 μg/mL.[7]
 - From this working standard, prepare a series of dilutions in separate test tubes as detailed in Table 1.

Protocol 3: Anthrone Assay Procedure

- Setup: Label a series of clean, dry test tubes for the blank, standards, and unknown plant extract samples.
- Pipetting:

Methodological & Application





- Pipette the appropriate volumes of the glucose working standard into the corresponding tubes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL).[6]
- Pipette 0.5 mL and 1.0 mL of the prepared plant extract supernatant into the sample tubes.
 [6]
- For the blank, pipette 1.0 mL of distilled water.[3][7]
- Adjust the final volume in all tubes to 1.0 mL with distilled water.[3][6]
- Reaction:
 - Place all tubes in an ice bath to chill.[5][8]
 - Carefully add 4 mL of the chilled anthrone reagent to each tube.[6][7]
 - Mix the contents thoroughly by vortexing while keeping the tubes in the ice bath.[1][3]
- Incubation:
 - Cover the tubes and heat them in a boiling water bath (100°C) for exactly 10 minutes.[3][4]
 [6] The development of a green or blue-green color indicates the presence of carbohydrates.[1][3]
- Cooling: Immediately transfer the tubes to an ice bath to stop the reaction and cool them to room temperature.[9]
- Measurement:
 - Turn on the spectrophotometer and allow it to warm up.
 - Set the wavelength to 620 nm (or 630 nm).[3][6]
 - Use the blank solution to zero the spectrophotometer.
 - Measure the absorbance of each standard and sample solution.

Protocol 4: Data Analysis



- Standard Curve: Plot a standard curve of absorbance at 620 nm (Y-axis) versus the concentration of glucose in the standards (μg/mL) (X-axis).[3][7]
- Calculation: Use the standard curve to determine the concentration of carbohydrates in the plant extract samples.[3] The amount of carbohydrate can be calculated using the linear regression equation (y = mx + c) derived from the standard curve.[7]
 - Concentration (μg/mL) = (Absorbance of Sample y-intercept) / slope[7]
- Final Concentration: Remember to account for the initial weight of the plant material and any dilutions made during the extraction and assay procedures to express the final result in mg/g of the dry weight of the plant sample.

Data Presentation

Quantitative data from the assay should be recorded in a structured format for clarity and easy interpretation.

Table 1: Standard Curve Data

Tube No.	Volume of Working Standard (mL)	Volume of dH₂O (mL)	Final Glucose Conc. (µg/mL)	Absorbance at 620 nm
1 (Blank)	0.0	1.0	0	0.000
2	0.2	0.8	20	(e.g., 0.150)
3	0.4	0.6	40	(e.g., 0.300)
4	0.6	0.4	60	(e.g., 0.450)
5	0.8	0.2	80	(e.g., 0.600)
6	1.0	0.0	100	(e.g., 0.750)

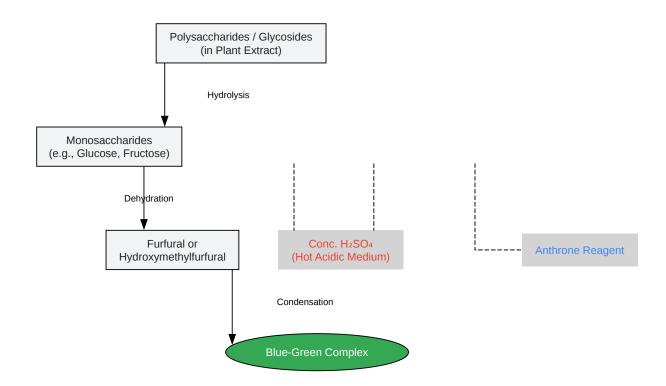
Table 2: Sample Analysis Data



Sample ID	Volume of Extract (mL)	Absorbance at 620 nm	Conc. from Curve (μg/mL)	Total Carbohydrate (mg/g dry weight)
Extract A	0.5	(e.g., 0.480)	(Calculated Value)	(Final Calculated Value)
Extract B	1.0	(e.g., 0.510)	(Calculated Value)	(Final Calculated Value)

Visualizations

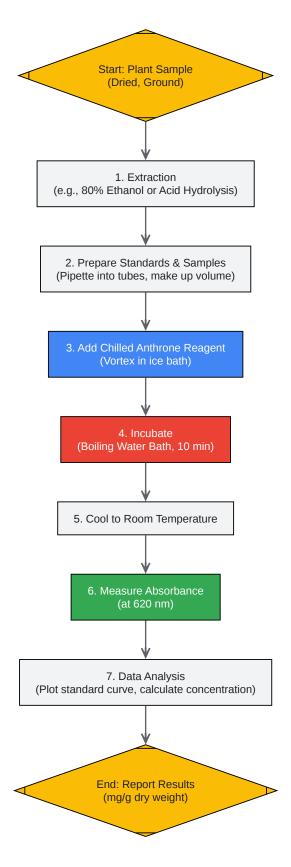
Diagrams illustrating the chemical principle and experimental workflow provide a clear visual guide to the assay.





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Caption: Principle of the **Anthrone** Reaction.





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Caption: Workflow for **Anthrone** Assay.

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